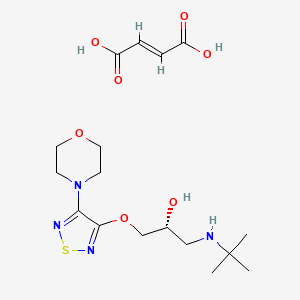

R-Timolol 2-butenedioate

Description

Significance of Chirality in Pharmaceutical Sciences with a Focus on R-Timolol 2-butenedioate

Chirality, a fundamental property of molecules that can exist in two non-superimposable mirror-image forms called enantiomers, is of paramount importance in the pharmaceutical sciences. rsc.orgresearchfloor.org These enantiomers, despite having identical chemical formulas and connectivity, can exhibit markedly different pharmacological, toxicological, and metabolic profiles due to their distinct three-dimensional arrangements. mdpi.com The human body, with its own chiral environment of proteins, enzymes, and receptors, often interacts differently with each enantiomer. veranova.com This stereoselectivity can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer). mdpi.com

The significance of chirality is exemplified in the case of timolol (B1209231). Timolol possesses a single chiral center, giving rise to S-Timolol and R-Timolol. Historically, timolol has been used as a racemic mixture, containing equal amounts of both enantiomers. However, research has revealed that the two enantiomers have different affinities for beta-adrenergic receptors. nih.gov This differential binding underscores the necessity of studying each enantiomer independently to fully characterize its pharmacological profile and therapeutic potential. The development of single-enantiomer drugs has become a major focus in the pharmaceutical industry, aiming to optimize efficacy and improve safety profiles. rsc.org In 1992, the U.S. Food and Drug Administration (FDA) issued guidelines emphasizing the need to understand the properties of individual enantiomers in chiral drugs, further propelling research in this area. nih.gov

Historical Context of Timolol Enantiomers in Research

The investigation into the distinct properties of timolol's enantiomers has a history rooted in the broader recognition of chirality's role in drug action. Initially, many chiral drugs, including timolol, were developed and marketed as racemic mixtures. The synthesis of racemic timolol involves several steps, starting from glycerol (B35011) and proceeding through intermediates like dl-3-t-butylamino-1, 2-propanediol. jlu.edu.cn The resolution of this racemic mixture to isolate the individual S- and R-enantiomers can be achieved using chiral resolving agents like d-tartaric acid. jlu.edu.cn

Early research primarily focused on the S-enantiomer, which was identified as the more potent beta-adrenergic antagonist. However, studies began to emerge that explored the pharmacological profile of the R-enantiomer. For instance, research in animal models demonstrated that R-timolol also possessed the ability to lower intraocular pressure, although it was found to be less potent than the S-enantiomer at extraocular beta-adrenergic receptors. nih.gov This finding was significant because it suggested that R-timolol might offer a more selective therapeutic effect, potentially reducing the systemic side effects associated with the non-selective beta-blockade of S-timolol. nih.gov

A notable human study, however, produced unexpected results, indicating that orally administered R-timolol and S-timolol had comparable inhibitory effects on isoproterenol-induced changes in heart rate, forearm blood flow, and finger tremor. nih.gov These findings contrasted with the animal studies and highlighted the complexity of extrapolating preclinical data to human responses, necessitating further investigation into the enantiomer-specific actions of timolol in humans.

Current Academic Research Landscape for this compound

The current academic research landscape for this compound is characterized by a focus on its potential as a more selective therapeutic agent and its use as a certified reference material in analytical studies. Researchers are actively investigating its pharmacological properties, particularly its effects on intraocular pressure and its interaction with different subtypes of beta-adrenergic receptors. The aim is to elucidate a clearer picture of its therapeutic window and potential advantages over the racemic mixture or the S-enantiomer alone.

Recent studies continue to explore the differential effects of the timolol enantiomers. The availability of this compound as a certified reference material is crucial for the accurate quantification and analysis of timolol and its related compounds in pharmaceutical formulations and biological samples. sigmaaldrich.comusp.org This is particularly important for quality control and for the development of new drug delivery systems, such as stimuli-sensitive hydrogels, which aim to provide sustained release and improved therapeutic outcomes. nih.gov Furthermore, analytical techniques like high-performance liquid chromatography (HPLC) are widely used for the quantitative analysis of timolol maleate (B1232345), underscoring the need for pure reference standards of each enantiomer. researchgate.net

Interdisciplinary Research Perspectives on this compound

The study of this compound extends beyond traditional pharmacology and into various interdisciplinary fields. In analytical chemistry, the compound serves as a critical standard for the development and validation of enantioselective separation methods. researchgate.net These methods are essential for ensuring the stereochemical purity of pharmaceutical products.

In the field of materials science and pharmaceutical technology, research is being conducted on novel drug delivery systems. For example, the incorporation of timolol enantiomers into stimuli-sensitive hydrogels is being explored to achieve controlled and targeted drug release. nih.gov This research involves understanding the interactions between the drug molecule and the polymer matrix at a molecular level.

Furthermore, the study of heterocyclic compounds, a class to which timolol belongs, is a significant area of research with broad applications in medicinal chemistry and drug discovery. researchgate.net The unique thiadiazole ring in timolol's structure is of interest to chemists exploring structure-activity relationships and designing new molecules with enhanced therapeutic properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 432.5 g/mol nih.govnih.gov |

| Molecular Formula | C17H28N4O7S nih.govnih.gov |

| IUPAC Name | (E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol nih.gov |

| InChIKey | WLRMANUAADYWEA-DKMXUPDOSA-N nih.gov |

| SMILES | CC(C)(C)NCC@HO.C(=C/C(=O)O)\C(=O)O nih.gov |

Table of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | (R)-(+)-Timolol Maleate, D-Timolol maleate nih.govnih.gov |

| S-Timolol | L-Timolol |

| Timolol | Racemic Timolol |

| Isoproterenol (B85558) | - |

| Glycerol | - |

| dl-3-t-butylamino-1, 2-propanediol | - |

| d-tartaric acid | - |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-DKMXUPDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26839-77-0 | |

| Record name | (+)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis and Enantiomeric Purity of R Timolol 2 Butenedioate

Advanced Synthetic Pathways for R-Timolol 2-butenedioate

The synthesis of R-Timolol in high enantiomeric purity is a key focus of pharmaceutical chemistry, employing various advanced methodologies to control the stereochemistry of the final product.

Stereoselective and Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to the desired enantiomer, minimizing the need for subsequent resolution steps. One notable approach begins with 3,4-dichloro-1,2,5-thiadiazole. This precursor undergoes a series of reactions, including a key asymmetric reduction step, to yield the R-enantiomer of Timolol (B1209231) with a reported enantiomeric excess (ee) of 87% researchgate.netthieme-connect.comresearchgate.net.

Another effective strategy involves the Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin. This method allows for the separation of the racemic mixture, providing access to the (R)-epichlorohydrin which serves as a chiral building block for the synthesis of (S)-timolol. By utilizing the (S,S)-salen Co(III) catalyst, the corresponding (R)-enantiomer can be targeted researchgate.netresearchgate.net. A similar synthesis starting from (R)-epichlorohydrin and 3-hydroxy-4-N-morpholino-1,2,5-thiadiazole has also been reported to produce Timolol maleate (B1232345) acs.org.

A general racemic synthesis route involves reacting 4-chloro-1,2,5-thiadiazol-3-ol with epichlorohydrin, followed by condensation with tert-butylamine acs.org. The resulting racemic timolol can then be resolved.

| Biocatalytic Synthesis of R-Timolol | |

| Starting Material | 3,4-dichloro-1,2,5-thiadiazole |

| Key Biocatalytic Step | Asymmetric reduction of haloketone intermediate |

| Biocatalyst | Baker's yeast |

| Enantiomeric Excess (ee) of Halohydrin | 87% |

| Overall Yield of (R)-Timolol | 35% |

Derivatization and Salt Formation Strategies for the 2-butenedioate (Maleate) Salt

Once the desired R-enantiomer of Timolol is synthesized, it is converted into a stable, crystalline salt form suitable for pharmaceutical formulations. The 2-butenedioate salt, commonly known as the maleate salt, is formed by reacting the R-Timolol free base with maleic acid jlu.edu.cn. This acid-base reaction results in the formation of this compound, a white, odorless, crystalline powder that is soluble in water fda.gov.

Optical Resolution Techniques for Timolol Enantiomers

Optical resolution is a crucial process for separating enantiomers from a racemic mixture when a stereoselective synthesis is not employed.

Diastereomeric Salt Formation and Separation

A classical method for resolving racemic mixtures is through the formation of diastereomeric salts. Racemic Timolol can be treated with a chiral resolving agent, such as d-tartaric acid, to form two diastereomeric salts: (S)-Timolol-d-tartrate and (R)-Timolol-d-tartrate acs.orgjlu.edu.cn. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization rsc.orgresearchgate.net. After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to liberate the free Timolol base jlu.edu.cn.

| Resolution of Racemic Timolol via Diastereomeric Salt Formation | |

| Racemic Mixture | (R,S)-Timolol |

| Resolving Agent | d-tartaric acid |

| Intermediates | (S)-Timolol-d-tartaric acid salt and (R)-Timolol-d-tartaric acid salt |

| Separation Method | Fractional Crystallization |

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is commonly employed for the direct resolution of Timolol enantiomers nih.govnih.gov. Cellulose-based CSPs, such as cellulose (B213188) tris-3,5-dimethylphenylcarbamate, have proven effective in separating the enantiomers of Timolol and other beta-blockers nih.govtandfonline.com. The separation mechanism relies on the differential interactions, including hydrogen bonding and dipole-dipole interactions, between the enantiomers and the chiral stationary phase tandfonline.com. Optimal separation can be achieved by adjusting the mobile phase composition and temperature, with a reported maximum resolution factor of 4.00 using a hexane-2-propanol mobile phase with diethylamine (B46881) at 5°C nih.gov.

| Chiral HPLC Conditions for Timolol Enantiomer Separation | |

| Chiral Stationary Phase | Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD) |

| Mobile Phase Example | Hexane-2-propanol (95:5) with 0.4% (v/v) diethylamine |

| Column Temperature | 5°C |

| Maximum Resolution Factor | 4.00 |

Racemization Studies and Strategies for Undesired Enantiomers

In the context of producing enantiomerically pure R-Timolol, the primary challenge is not the racemization of the final product under normal synthetic or storage conditions, but rather the effective management and separation of the undesired S-enantiomer when a racemic synthesis route is employed.

The principal strategy for managing the undesired S-enantiomer is chiral resolution, as detailed previously. When racemic timolol is prepared, it is subjected to resolution, which separates the two enantiomers. jlu.edu.cn In this process, the undesired S-timolol diastereomeric salt remains in the mother liquor after the desired R-timolol salt has been crystallized and isolated. acs.org This approach effectively removes the unwanted enantiomer from the final product stream.

Developing single-enantiomer drugs is often driven by the differing pharmacological and toxicological profiles of the enantiomers. mdpi.com Therefore, stringent control and accurate quantification of the undesired enantiomer are essential. worldwidejournals.com Pharmacopoeial standards often set strict limits for the presence of the unwanted isomer. worldwidejournals.com To meet these requirements, highly sensitive analytical methods are necessary. Chiral HPLC and supercritical fluid chromatography (SFC) methods have been validated for the quantification of R-timolol as an impurity in S-timolol maleate, and vice versa, demonstrating the ability to detect the undesired enantiomer at very low levels. nih.govresearchgate.net

Impact of Stereochemistry on Compound Stability and Reactivity in Synthesis

The stereochemistry of timolol, specifically the spatial arrangement of the hydroxyl and amino groups at the chiral center, is fundamental to its biological activity but also has implications for its chemical stability and reactivity during synthesis. While both R- and S-enantiomers exhibit the same fundamental chemical reactions, the stability of the molecule can be influenced by the conditions used in synthetic steps.

Forced degradation studies, which are crucial for understanding a compound's stability, have shown that timolol is susceptible to degradation under certain conditions. The molecule is found to be particularly unstable in basic (alkaline) environments. sphinxsai.com This is highly relevant for synthesis steps that may involve basic catalysts or reagents, such as the use of potassium tert-butoxide (t-BuOK) in some synthetic routes to form an epoxide intermediate. jlu.edu.cn Care must be taken in such steps to control reaction time and temperature to minimize the formation of degradation products.

| Stress Condition | Stability Finding | Reference |

|---|---|---|

| Acidic | Stable | sphinxsai.com |

| Alkaline (Basic) | Unstable, degradation products observed | sphinxsai.com |

| Oxidative | Stable | sphinxsai.com |

| Thermal | Stable | sphinxsai.com |

| UV/VIS Light | Unstable, degradation is pH-dependent | mdpi.comnih.gov |

Molecular and Receptor Level Pharmacological Mechanisms of R Timolol 2 Butenedioate

Detailed Investigations into Beta-Adrenergic Receptor Binding Kinetics

The interaction of R-timolol with beta-adrenergic receptors (adrenoceptors) is characterized by specific binding kinetics that differentiate it from its more potent S-enantiomer. As a non-selective beta-blocker, timolol (B1209231) interacts with multiple beta-adrenoceptor subtypes, which are G protein-coupled receptors crucial for mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine. rxlist.comwikipedia.org

R-timolol, like its racemate, is a non-selective antagonist, binding to β1, β2, and β3 adrenoceptors. caymanchem.comnih.gov However, its affinity for these receptors is considerably lower than that of the (S)-enantiomer. nih.gov The β1 receptors are predominantly found in the heart, while β2 receptors are located in the lungs, vasculature, and the ciliary body of the eye. wikipedia.orgpatsnap.com β3 receptors are primarily involved in lipolysis. wikipedia.org

Studies on racemic timolol provide a baseline for understanding its receptor interaction profile. For human adrenoceptors, racemic timolol shows a high affinity for both β1 and β2 subtypes and a lower affinity for the β3 subtype. One study reported log Kd values of -8.27 for β1, -9.86 for β2, and -6.8 for β3, indicating a 26-fold selectivity for the β2 receptor over the β1 receptor. caymanchem.comnih.gov

Enantiomer-specific studies reveal a clear stereoselectivity. In rat atrial preparations, which are rich in β1-adrenoceptors, S-timolol was found to be approximately 54 times more potent than R-timolol. nih.gov Radioligand binding assays on rat tissues showed that R-timolol was about 30 times less active than S-timolol at both β1 and β2-adrenoceptors, with neither enantiomer displaying significant selectivity between these two subtypes in that specific study. nih.gov This reduced affinity of the R-isomer for β1 and β2 receptors is the basis for its diminished systemic effects, such as those on the cardiovascular and respiratory systems. caymanchem.com

Binding Affinity of Timolol Enantiomers at Adrenergic Receptors

This table summarizes the binding affinities and potencies of R- and S-Timolol at different beta-adrenergic receptor subtypes based on available research. Note that data may be derived from different species and experimental conditions.

| Compound | Receptor Subtype | Affinity/Potency Metric | Value/Observation | Source |

|---|---|---|---|---|

| Racemic Timolol | Human β1 | log Kd | -8.27 | caymanchem.com |

| Racemic Timolol | Human β2 | log Kd | -9.86 | caymanchem.com |

| Racemic Timolol | Human β3 | log Kd | -6.8 | caymanchem.com |

| R-Timolol vs. S-Timolol | Rat β1 & β2 | Relative Activity | R-timolol is ~30x less active than S-timolol. | nih.gov |

| R-Timolol vs. S-Timolol | Rat Atria (β1) | Relative Potency | S-timolol is ~54x more potent than R-timolol. | nih.gov |

The binding of timolol enantiomers occurs within a stereospecific pocket of the beta-adrenergic receptors. nih.gov While detailed computational models focusing specifically on R-timolol are not widely published, the general mechanism involves the competitive blockade of the receptor, preventing the binding of endogenous catecholamines. rxlist.comdrugbank.com The difference in affinity between the R- and S-enantiomers arises from the specific three-dimensional arrangement of their atoms and how they interact with the amino acid residues in the receptor's binding site. nih.gov The l-isomer (S-timolol) is known to bind to these stereospecific sites with high affinity, whereas the d-isomer (R-timolol) exhibits a much weaker interaction. nih.gov This suggests that the orientation of the hydroxyl group and the tertiary amine group on the chiral carbon is crucial for optimal receptor binding and subsequent antagonist activity.

Enantioselective Receptor Interactions and Functional Selectivity

The pharmacological differences between R- and S-timolol are a clear example of enantioselectivity, where the spatial orientation of the molecule dictates its biological activity.

The most striking feature of R-timolol's pharmacology is the separation of its ocular and extraocular effects compared to S-timolol. While S-timolol is the more potent enantiomer at virtually all beta-receptors, the disparity in potency is significantly less pronounced in the eye. nih.gov

In rabbit eyes, the R-enantiomer was found to be about one-third as potent as S-timolol in reducing aqueous humor formation and lowering intraocular pressure. nih.gov In stark contrast, the R-enantiomer was 50 to 90 times less potent than S-timolol in antagonizing the effects of isoproterenol (B85558) on pulmonary (β2) and atrial (β1) receptors. nih.gov Animal studies have indicated that R-timolol possesses only 1/80th the activity of the S-enantiomer at extraocular receptors. nih.gov This suggests that the beta-receptors in the ciliary body may exhibit less stereoselectivity than those in the heart and lungs, or that R-timolol has an additional mechanism of action in the eye. nih.gov This differential potency allows R-timolol to exert a therapeutic effect on intraocular pressure at concentrations that are less likely to cause systemic side effects like bradycardia or bronchospasm. caymanchem.comnih.gov

Comparative Potency of R-Timolol vs. S-Timolol

This table illustrates the differential potency of the timolol enantiomers on ocular versus extraocular systems, based on findings from animal studies.

| System/Effect | Receptor Predominance | Relative Potency (R-Timolol vs. S-Timolol) | Source |

|---|---|---|---|

| Aqueous Humor Formation Reduction (Rabbit) | Ocular β2 | R-enantiomer is ~1/3 as potent as S-enantiomer. | nih.gov |

| Antagonism of Isoproterenol (Guinea Pig Atria) | Systemic β1 | R-enantiomer is 50-90x less potent than S-enantiomer. | nih.gov |

| Antagonism of Isoproterenol (Guinea Pig Trachea) | Systemic β2 | R-enantiomer is 50-90x less potent than S-enantiomer. | nih.gov |

| Activity at Extraocular Receptors (Animal) | Systemic β1/β2 | R-enantiomer has ~1/80 the activity of S-enantiomer. | nih.gov |

The primary mechanism of action for timolol is competitive antagonism, which involves blocking the G-protein coupled signaling cascade typically initiated by catecholamines. nih.gov This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP). nih.gov

Currently, there is limited research exploring whether R-timolol exhibits functional selectivity or biased agonism, where a ligand might preferentially activate certain downstream signaling pathways over others. The available literature predominantly characterizes R-timolol as a weaker, but conventional, competitive antagonist. Its "selective" action appears to be a consequence of its differing potencies in ocular versus systemic tissues rather than a modulation of distinct intracellular signaling pathways. nih.gov

Mechanisms of Aqueous Humor Production Modulation at the Cellular Level

The reduction of intraocular pressure by timolol is primarily achieved by decreasing the production of aqueous humor by the ciliary body. patsnap.comdrugbank.com The ciliary epithelium actively secretes aqueous humor, a process that is partly regulated by beta-adrenergic receptor stimulation. nih.gov

Stimulation of β2-receptors in the ciliary epithelium is believed to increase aqueous humor production. patsnap.com By blocking these receptors, R-timolol antagonizes the effect of endogenous catecholamines, leading to a decrease in secretion. patsnap.comnih.gov The precise cellular mechanism is not fully elucidated but is thought to involve the inhibition of active transport processes. drugbank.comnih.gov One study demonstrated that timolol significantly reduces the short-circuit current across the isolated ciliary epithelium, which is a measure of active sodium transport. nih.gov This suggests that timolol directly impedes the active ion influx (specifically Na+), which in turn reduces the osmotic gradient for water to follow, thereby decreasing the volume of aqueous humor produced. nih.gov

However, another study presented a more complex picture, finding that while timolol effectively reduces aqueous humor flow, it does not alter the rate of sodium ion (Na+) movement from the plasma into the aqueous humor. arvojournals.org This surprising result suggests that timolol's mechanism may not be a simple blockade of sodium transport but could involve other ion transport systems or a more direct effect on water transport channels.

Theoretical Frameworks of Beta-Adrenergic Antagonism as Applied to R-Timolol 2-butenedioate

The pharmacological activity of beta-adrenergic receptor antagonists is governed by their specific interaction with beta-adrenergic receptors (βARs), which are a class of G protein-coupled receptors (GPCRs). biorxiv.org The antagonism of R-Timolol, the (R)-enantiomer of Timolol, can be understood through established theoretical models that emphasize stereoselectivity and receptor-ligand binding dynamics. While the clinically utilized form is typically the more potent (S)-enantiomer (levo-isomer), the study of R-Timolol provides critical insights into the structural and chemical nuances that dictate beta-blockade efficacy. mdpi.comfda.gov

The primary theoretical basis for the action of beta-blockers lies in the concept of competitive antagonism. drugbank.com R-Timolol competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding at the orthosteric site of β1- and β2-adrenergic receptors. drugbank.comnih.gov This binding site is a narrow cleft within the transmembrane helices of the receptor. nih.gov The efficacy of this competition is highly dependent on the stereochemistry of the antagonist. For beta-blockers like Timolol, which possess a single chiral center in their aryloxyaminopropanol side chain, the interaction with the receptor is highly stereoselective. ualberta.cachapman.edu

The generally accepted model posits that the (S)-enantiomer possesses a much greater binding affinity for βARs compared to the (R)-enantiomer. ualberta.canih.gov This is because the three-dimensional arrangement of the hydroxyl group and the secondary amine on the propanolamine (B44665) side chain of the (S)-isomer allows for a more optimal multi-point interaction with key amino acid residues in the receptor's binding pocket. nih.govnih.gov These critical interactions include hydrogen bonds with highly conserved residues such as Asp113 in transmembrane helix 3 (TM3) and Ser203 and Ser207 in TM5. nih.gov

In the case of R-Timolol, its spatial configuration is a mirror image of the S-enantiomer. This (R)-configuration results in a less favorable orientation within the binding pocket, leading to weaker interactions and, consequently, lower binding affinity and potency. mdpi.com Research on rat atria demonstrated that while both enantiomers of timolol act as competitive inhibitors of isoprenaline, S-Timolol was approximately 54 times more potent than R-Timolol. mdpi.comnih.gov Similarly, radioligand binding assays showed that R-Timolol was about 30 times less active than S-Timolol at both β1- and β2-adrenoceptors, although neither enantiomer displayed significant selectivity between the two receptor subtypes. nih.gov

Interestingly, some studies have indicated that the degree of stereoselectivity can vary between tissues. For instance, experiments on rabbit ciliary process, where β2-receptors are predominant, showed that (+)-enantiomers (the R-form) of several beta-blockers, including Timolol, were much more potent relative to their (-)-forms than in cardiac tissue. nih.gov For Timolol, the isomeric activity ratio (S:R) was 44 in the heart, but only 0.82 in the ciliary process, suggesting R-Timolol has a relatively higher affinity for the β2-receptors in this specific tissue compared to its activity in the heart. nih.gov

The table below summarizes comparative research findings on the binding affinities and antagonist potencies of R- and S-Timolol, illustrating the practical implications of these theoretical frameworks.

| Parameter | Receptor/Tissue | S-Timolol | R-Timolol | Potency Ratio (S:R) |

| Antagonist Potency | Rat Atria (Isoprenaline-induced chronotropy) | High | Low | ~54 |

| Binding Affinity (pA2 value) | Rat Atria | - | - | ~54 |

| Binding Activity | Rat β1/β2 Adrenoceptors | High | Low | ~30 |

| Isomeric Activity Ratio | Rabbit Heart (β1-dominant) | High | Low | 44 |

| Isomeric Activity Ratio | Rabbit Ciliary Process (β2-exclusive) | High | Comparatively Higher | 0.82 |

| Binding Affinity (Kd, nM) | Beta-1 adrenergic receptor | - | 26.9 nM | - |

| Binding Affinity (Kd, nM) | Beta-2 adrenergic receptor | - | 13.8 nM | - |

Table 1: Comparative Pharmacological Data of Timolol Enantiomers. This table is based on data from multiple studies investigating the stereoselective properties of Timolol. nih.govnih.govncats.io

Enzymatic Metabolism and Biotransformation of Timolol Enantiomers

Identification and Characterization of Cytochrome P450 Enzymes Involved in Timolol (B1209231) Metabolism

The liver is the principal site for the metabolism of systemically absorbed timolol. nih.gov In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific CYP isozymes responsible for its breakdown. nih.govtandfonline.com

Role of CYP2D6 and CYP2C19 in R-Timolol Biotransformation

Research has consistently demonstrated that CYP2D6 is the primary enzyme responsible for the metabolism of timolol. nih.govnih.govtandfonline.com It is estimated that CYP2D6 is accountable for over 90% of the formation of the major metabolite, hydroxy-timolol. tandfonline.com While CYP2D6 plays the lead role, CYP2C19 also contributes to the biotransformation of timolol, although to a much lesser extent, accounting for less than 10% of its microsomal clearance. nih.govtandfonline.com The clinical significance of CYP2C19's role is still under investigation. tandfonline.com

The activity of CYP2D6 can be significantly influenced by genetic polymorphisms, leading to different metabolic phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. researchgate.net These genetic variations can alter the rate at which timolol is metabolized, potentially affecting its systemic concentrations. researchgate.nettandfonline.com

In Vitro Studies of Metabolite Formation Pathways (e.g., Hydroxy-timolol)

In vitro experiments using human liver microsomes and cryopreserved hepatocytes have been pivotal in mapping the metabolic fate of timolol. These studies have identified multiple metabolites, with hydroxy-timolol (M1) being the most abundant. nih.govtandfonline.com In human liver microsomes, hydroxy-timolol accounts for approximately 72% of all metabolites formed, and in hepatocytes, it represents about 30%. tandfonline.com

The formation of hydroxy-timolol is a hydroxylation reaction, a common phase I metabolic process catalyzed by CYP enzymes. The kinetic parameters for the formation of this metabolite have been determined in human liver microsomes, with a Michaelis-Menten constant (Km) value of 23.8 µM. nih.gov In addition to M1, other metabolites (M4, M5, M6) have been identified in microsomes, and a total of nine metabolites (M1–M9) have been found in hepatocytes, indicating a more complex metabolic pattern in a more complete cellular system. tandfonline.com

Non-P450 Enzymatic Pathways in R-Timolol Metabolism

While the cytochrome P450 system is the dominant pathway for timolol metabolism, the potential involvement of non-P450 enzymes cannot be entirely excluded, although they are considered to play a minor role. nih.gov Non-P450 enzymes such as flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and aldehyde oxidases (AOs) are known to participate in the metabolism of various xenobiotics. nih.govresearchgate.net However, for timolol, the primary focus of research has been on CYP-mediated pathways due to their overwhelming contribution to its clearance. nih.govnih.govtandfonline.com Further investigation would be required to definitively characterize the role, if any, of non-P450 enzymes in R-timolol metabolism.

Stereoselective Metabolism of R- and S-Timolol

Timolol is a chiral compound, existing as two enantiomers: R-timolol and S-timolol. mdpi.com The S-enantiomer is the pharmacologically active form for treating glaucoma. mdpi.comnih.gov While both enantiomers undergo metabolism, there is evidence of stereoselectivity in this process for some beta-blockers. mdpi.com For instance, the metabolism of bisoprolol (B1195378) by CYP2D6 is stereoselective in favor of the (R)-enantiomer. mdpi.com

In the case of timolol, S-timolol is significantly more potent than R-timolol at beta-adrenergic receptors. mdpi.comnih.gov For example, S-timolol is about 54 times more potent than R-timolol in inhibiting isoproterenol-induced chronotropic action in rat atria. nih.gov While detailed comparative metabolic studies specifically for R- and S-timolol are not extensively reported in the provided search results, the pronounced differences in their pharmacological activity suggest that their interactions with metabolic enzymes could also be stereoselective. The R-enantiomer has been investigated as a potential ocular antihypertensive agent with the hypothesis that it may have a more localized effect in the eye, thereby improving the safety profile. nih.govnih.gov

Implications of Metabolic Pathways for Compound Research and Development

A thorough understanding of the metabolic pathways of R-timolol and its enantiomer is crucial for drug research and development for several reasons:

Predicting Drug-Drug Interactions: Since CYP2D6 is the primary enzyme metabolizing timolol, there is a potential for drug-drug interactions with other drugs that are also metabolized by or inhibit this enzyme. nih.govtandfonline.com For example, potent CYP2D6 inhibitors like quinidine, fluoxetine, and paroxetine (B1678475) can significantly inhibit timolol metabolism. nih.govhelsinki.fi

Understanding Interindividual Variability: Genetic polymorphisms in CYP2D6 can lead to significant differences in how individuals metabolize timolol, affecting its efficacy and potential for adverse effects. researchgate.nettandfonline.com This knowledge is critical for personalizing medicine and optimizing treatment strategies.

Guiding Drug Design: By understanding the metabolic "hotspots" on the timolol molecule, medicinal chemists can design new analogs with improved metabolic stability or altered metabolic profiles to enhance their therapeutic properties and reduce potential liabilities.

Informing Preclinical and Clinical Studies: Knowledge of the metabolic pathways is essential for designing and interpreting preclinical and clinical studies, including the identification and quantification of metabolites in biological samples. tandfonline.com

Advanced Analytical Methodologies for R Timolol 2 Butenedioate Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of R-Timolol, offering powerful tools for both separation from its S-enantiomer and simultaneous quantification with other active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of timolol (B1209231). Various methods have been developed to ensure accurate quantification and separation from other compounds.

The determination of the enantiomeric purity of timolol is crucial. Chiral HPLC methods are specifically designed to separate the R- and S-enantiomers, which is not possible with standard reversed-phase columns.

One effective method utilizes a cellulose (B213188) tris-3,5-dimethylphenylcarbamate chiral stationary phase (CSP) column. nih.gov A study optimizing this separation found that a mobile phase of hexane-2-propanol (95:5) with 0.4% (v/v) diethylamine (B46881) at a column temperature of 5°C yielded a maximum resolution factor of 4.00. nih.gov This demonstrates the high degree of separation achievable under optimized conditions.

Another approach to enhance the ecological friendliness of the analysis involves using a protein-based Chiral Stationary Phase, specifically an ovomucoid column, in a reversed-phase mode. researchgate.netbg.ac.rsnih.gov This method was developed to quantify (S)-timolol and its chiral impurity, the (R)-isomer. researchgate.netbg.ac.rsnih.gov The optimized conditions, determined through an Analytical Quality by Design (AQbD) approach, included a mobile phase with 7% (v/v) acetonitrile (B52724), an aqueous phase pH of 6.8, and an ammonium (B1175870) chloride concentration of 14 mmol L⁻¹ in the aqueous part. nih.gov This "green" method requires only a small percentage of organic solvent, making it a more sustainable alternative to traditional normal-phase HPLC. researchgate.netbg.ac.rsnih.gov

| Parameter | Chiral HPLC Method 1 | Chiral HPLC Method 2 |

| Stationary Phase | Cellulose tris-3,5-dimethylphenylcarbamate (OD-Chiralcel) nih.gov | Ovomucoid CSP researchgate.netbg.ac.rsnih.gov |

| Mobile Phase | Hexane-2-propanol (95:5) with 0.4% (v/v) diethylamine nih.gov | Acetonitrile (7% v/v) and aqueous phase (pH 6.8) with 14 mmol L⁻¹ ammonium chloride nih.gov |

| Key Finding | Achieved a high resolution factor of 4.00 for enantiomer separation. nih.gov | An ecologically friendly method for quantifying (R)-isomer impurity. researchgate.netbg.ac.rsnih.gov |

Timolol is frequently used in combination with other ophthalmic drugs. Therefore, HPLC methods capable of simultaneously determining timolol and other APIs are essential for the quality control of these combination products.

A rapid and sensitive HPLC method has been developed for the simultaneous determination of dorzolamide (B1670892) hydrochloride and timolol maleate (B1232345). researchgate.netnih.govingentaconnect.com This method employs a RP-YMC pack ODS A-132 C18 column with a mobile phase of acetonitrile, phosphate (B84403) buffer (pH 2.5), and methanol (B129727) in a 5:85:10 (v/v/v) ratio. researchgate.netnih.govingentaconnect.com Detection is performed using a diode-array detector at 250.0 nm for dorzolamide and 300.0 nm for timolol. researchgate.netnih.govingentaconnect.com The method demonstrated linearity in the range of 4.0-45.0 μg/mL for dorzolamide and 2.0-20.6 μg/mL for timolol. nih.govingentaconnect.com

Another method allows for the simultaneous analysis of timolol with dorzolamide and brinzolamide (B135381) using a sustainable reversed-phase chromatographic approach. mdpi.com This eco-friendly method uses isopropanol (B130326), a greener alternative to acetonitrile, in the mobile phase, which consists of isopropanol and 0.1 M aqueous sodium acetate (B1210297) buffer (pH 4.25) in a 10:90 (v/v) ratio. mdpi.com The analysis is completed in under 8 minutes, with linearity ranges of 20–70 µg/mL for dorzolamide, 40–140 µg/mL for brinzolamide, and 20–70 µg/mL for timolol. mdpi.com

For the combination of latanoprost (B1674536) and timolol maleate, a reversed-phase HPLC method has been established using a Waters Symmetry C18 column. jocpr.com The mobile phase is a mixture of 0.05% (v/v) trifluoroacetic acid in water and 0.05% (v/v) trifluoroacetic acid in acetonitrile (40:60 v/v), with UV detection at 210 nm. jocpr.com

| Co-analyte(s) | HPLC Column | Mobile Phase | Detection Wavelength(s) | Linearity Range (Timolol) |

| Dorzolamide | RP-YMC pack ODS A-132 C18 researchgate.netnih.govingentaconnect.com | Acetonitrile:Phosphate Buffer (pH 2.5):Methanol (5:85:10) researchgate.netnih.govingentaconnect.com | 300.0 nm researchgate.netnih.govingentaconnect.com | 2.0-20.6 µg/mL nih.govingentaconnect.com |

| Dorzolamide, Brinzolamide | Promosil C18 mdpi.com | Isopropanol:Sodium Acetate Buffer (pH 4.25) (10:90) mdpi.com | Not specified | 20–70 µg/mL mdpi.com |

| Latanoprost | Waters Symmetry C18 jocpr.com | 0.05% TFA in Water:0.05% TFA in Acetonitrile (40:60) jocpr.com | 210 nm jocpr.com | Not specified |

| Brimonidine (B1667796) | C18 ijpsnonline.com | Gradient of ACN/Buffer and Water/ACN ijpsnonline.com | 248 nm ijpsnonline.com | 4-20 µg/ml ijpsnonline.com |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, selective, and cost-effective alternative to HPLC for the quantification of timolol maleate. nih.gov

A stability-indicating HPTLC method has been reported for the analysis of timolol maleate in bulk drug and pharmaceutical preparations. nih.gov The method utilizes a mobile phase of ethyl acetate-methanol-isopropyl alcohol-ammonia (25%) in a ratio of 80:20:2:1 (v/v/v/v). nih.gov Densitometric analysis is carried out at 294 nm, with a linear range of 100-600 ng. nih.gov The limits of detection and quantification were found to be 10 ng and 40 ng, respectively. nih.gov

Another validated HPTLC method uses a mobile phase of chloroform, methanol, and ammonia (B1221849) (9:1:0.1 v/v/v) with densitometric analysis at 296 nm. researchgate.netzenodo.org This method is linear over a concentration range of 100-1000 ng/spot and has a reported Rf value of 0.53 ± 0.027. researchgate.netzenodo.org It has proven to be reproducible and selective for analyzing timolol maleate in both bulk and ophthalmic formulations. zenodo.org

For the simultaneous estimation of timolol maleate and brimonidine tartrate, an HPTLC method has been developed using a mobile phase of toluene, ethyl acetate, methanol, and glacial acetic acid (7:2:0.5:0.5 v/v/v/v) with detection at 281 nm. researchgate.net The linearity range for timolol maleate in this method was 500-1500 ng/spot. researchgate.net

| Parameter | HPTLC Method 1 | HPTLC Method 2 | HPTLC Method 3 (with Brimonidine) |

| Mobile Phase | Ethyl acetate:Methanol:Isopropyl alcohol:Ammonia (80:20:2:1) nih.gov | Chloroform:Methanol:Ammonia (9:1:0.1) researchgate.netzenodo.org | Toluene:Ethyl Acetate:Methanol:Glacial Acetic Acid (7:2:0.5:0.5) researchgate.net |

| Detection Wavelength | 294 nm nih.gov | 296 nm researchgate.netzenodo.org | 281 nm researchgate.net |

| Linearity Range | 100-600 ng nih.gov | 100-1000 ng/spot researchgate.netzenodo.org | 500-1500 ng/spot researchgate.net |

| Limit of Detection | 10 ng nih.gov | Not specified | 101.2 ng/spot researchgate.net |

| Limit of Quantification | 40 ng nih.gov | Not specified | 306.63 ng/spot researchgate.net |

Spectrophotometric and Spectroscopic Characterization

Spectrophotometric methods provide a rapid and straightforward approach for the quantification of R-Timolol 2-butenedioate, often without the need for extensive sample preparation.

UV-Visible Spectrophotometry and Derivative Spectroscopy Methods

UV-Visible spectrophotometry is a common technique for the determination of timolol maleate. In distilled water, timolol maleate exhibits a maximum absorbance (λmax) at 295 nm. globalresearchonline.net A validated method showed linearity in the concentration range of 2.00 to 10.00 µg/mL. globalresearchonline.net

Derivative spectrophotometry can enhance the selectivity of the analysis, especially in mixtures or formulations containing interfering substances. tandfonline.comtandfonline.com A first-order derivative spectrophotometric method has been developed for the assay of timolol maleate in ophthalmic solutions, eliminating the need for prior extraction procedures. tandfonline.comtandfonline.com This method uses 0.1N sulphuric acid as the solvent and measures the derivative signal at 311.5 nm. tandfonline.com The method was found to be precise and selective for quantifying timolol in commercial ophthalmic solutions. tandfonline.comtandfonline.com

Furthermore, first-order derivative spectroscopy has been successfully applied for the simultaneous determination of timolol and dorzolamide in simulated tear fluid. nih.gov This method allows for the separation of their overlapping spectra by measuring the peak amplitude at 251.80 nm for dorzolamide and the absorbance at 295.00 nm for timolol. nih.gov Similarly, methods for the simultaneous estimation of timolol and brimonidine tartrate have been developed using first derivative and ratio derivative spectroscopy. researchgate.netekb.egmedcraveonline.com One such method uses the first derivative spectra to quantify timolol at 257 nm (a zero-crossing point for brimonidine) and brimonidine at 251.5 nm (a zero-crossing point for timolol). medcraveonline.com

| Method Type | Solvent/Medium | Analytical Wavelength (Timolol) | Linearity Range (Timolol) | Key Application |

| UV-Visible Spectrophotometry | Distilled Water globalresearchonline.net | 295 nm globalresearchonline.net | 2.00-10.00 µg/mL globalresearchonline.net | Quantification in bulk fluids. globalresearchonline.net |

| First-Order Derivative | 0.1N Sulphuric Acid tandfonline.com | 311.5 nm tandfonline.com | 11.20-40.00 µg/mL tandfonline.com | Direct analysis in ophthalmic solutions. tandfonline.comtandfonline.com |

| First-Order Derivative (with Dorzolamide) | Simulated Tear Fluid nih.gov | 295.00 nm nih.gov | Not specified | In vitro drug release testing. nih.gov |

| First-Order Derivative (with Brimonidine) | Borate Buffer (pH 9.0) medcraveonline.com | 257 nm medcraveonline.com | 1-60 µg/ml medcraveonline.com | Simultaneous determination in formulations. medcraveonline.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. It provides valuable information about the functional groups present in the molecule, confirming its identity and structure. The process involves exposing the sample to infrared radiation and analyzing the absorption spectrum, which reveals the vibrational frequencies of the molecule's bonds.

In the analysis of Timolol Maleate, FTIR helps to identify characteristic chemical bonds. researchgate.net The resulting spectrum serves as a molecular fingerprint, which can be compared against a reference standard to confirm the identity of the active pharmaceutical ingredient (API). Researchers can also use FTIR to investigate potential chemical interactions between the drug and other components in a formulation, ensuring that the manufacturing process does not induce unwanted chemical changes. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Timolol Maleate

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| O-H stretching (alcohol) | 3300-3500 | Indicates the presence of the hydroxyl group. |

| N-H stretching (secondary amine) | 3250-3350 | Corresponds to the secondary amine in the side chain. |

| C-H stretching (aliphatic) | 2850-3000 | Represents the various methyl and methylene (B1212753) groups. |

| C=O stretching (maleate) | 1700-1720 | Characteristic of the carboxyl groups in the butenedioate (B8557255) (maleate) salt. |

| C=N stretching (thiadiazole) | 1600-1650 | Indicates the double bond within the thiadiazole ring. |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure and, crucially, for determining the enantiomeric purity of timolol. Proton (¹H) NMR, in particular, can be adapted to distinguish between the R- and S-enantiomers.

A specific ¹H NMR spectroscopic method has been developed for the determination of the optical purity of timolol maleate. nih.gov This method utilizes a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] praseodymium(III) (Pr(hfc)₃), which interacts with the enantiomers to induce different chemical shifts in their corresponding protons. nih.gov By observing the resonance signals for the tert-butyl group protons, -C(CH₃)₃, it is possible to resolve the signals for R- and S-timolol. nih.gov The relative intensities of these separated signals are then used to calculate the enantiomeric composition, providing a quantitative measure of purity. nih.gov

Table 2: ¹H NMR Method for Optical Purity of Timolol Maleate

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Technique | ¹H NMR Spectroscopy with Chiral Shift Chelate | nih.gov |

| Substrate | Timolol Maleate | nih.gov |

| Optimal Chiral Reagent | Pr(hfc)₃ | nih.gov |

| Monitored Protons | -C(CH₃)₃ (tert-butyl) protons | nih.gov |

| Key Finding | The method allows for the quantitative determination of the (R)-(+)-timolol enantiomer in the presence of the (S)-(-)-enantiomer. | nih.gov |

| Recovery | Mean recovery of (R)-(+)-timolol was found to be 99.5% in synthetic mixtures. | nih.gov |

Mass Spectrometry Techniques for Identification and Quantification of R-Timolol and its Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for the identification and quantification of R-Timolol and its metabolites. rsc.org This combination allows for the separation of the analyte from complex matrices followed by its detection based on its mass-to-charge ratio (m/z). rsc.org

High-resolution mass spectrometry (HRMS), such as that using Quadrupole-Orbitrap technology, is employed for the definitive identification of timolol and its related substances. nifdc.org.cn By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions and the elucidation of impurity structures, which is critical for quality control. nifdc.org.cn

For quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity by monitoring a specific fragmentation transition of the parent ion to a product ion. While a specific study for R-Timolol was not detailed in the provided context, the principle is well-established for similar chiral molecules like metoprolol, where stereoselective assays are developed to quantify S- and R-enantiomers in biological samples. researchgate.net Such methods involve chromatographic separation on a chiral column followed by MS/MS detection, enabling the accurate quantification of each enantiomer down to very low concentrations. researchgate.net

Table 3: Mass Spectrometry Approaches for Timolol Analysis

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| UPLC-Q/Orbitrap HRMS | Identification and structural characterization of timolol and its related impurities. | High mass accuracy for unambiguous formula determination. | nifdc.org.cn |

| LC-MS/MS | Quantification of R- and S-enantiomers in various matrices (e.g., plasma). | High sensitivity and selectivity for trace-level quantification. | rsc.orgresearchgate.net |

| Heated ESI (HESI) | Ionization source used in conjunction with MS for timolol analysis. | Efficient ionization for thermally stable compounds. | nifdc.org.cn |

Validation Protocols for Analytical Methods (ICH Guidelines)

The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose. slideshare.net The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, particularly Q2(R1) and the updated Q2(R2), that outline the characteristics to be considered during the validation of analytical methods. ich.orgeuropa.eu These guidelines are the global standard for pharmaceutical analysis. The validation process demonstrates that an analytical method is reliable, reproducible, and accurate for the analysis of a specific substance. patsnap.com Key validation characteristics include specificity, linearity, range, accuracy, precision, and detection/quantification limits. ich.orgikev.org

Specificity, Linearity, and Range

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.comgally.ch For an assay of R-Timolol, specificity is demonstrated by showing that the method's result is unaffected by the presence of its S-enantiomer and other known impurities. ikev.org In chromatographic methods, this is often shown by achieving adequate resolution between the peak for the analyte and the peaks for other components. ikev.org

Linearity refers to the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. gally.ch As per ICH guidelines, linearity should be evaluated using a minimum of five concentrations. ikev.orgyoutube.com The relationship between concentration and response is typically evaluated statistically through regression analysis, with the correlation coefficient, y-intercept, and slope of the regression line being key performance indicators. ikev.org

The Range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. gally.ch

Table 4: Summary of Specificity, Linearity, and Range Parameters

| Parameter | ICH Guideline Requirement | Typical Application for R-Timolol Analysis | Reference |

|---|---|---|---|

| Specificity | Must demonstrate the ability to distinguish the analyte from other substances (impurities, enantiomer, etc.). | Chromatographic separation of R-timolol from S-timolol and degradation products. | youtube.comgally.ch |

| Linearity | A minimum of 5 concentration levels is recommended to establish a linear relationship. | A calibration curve is generated by plotting known concentrations of R-timolol against the instrument response. | ikev.orgyoutube.com |

| Range | Derived from linearity studies; must cover the expected working concentrations. | For an impurity test, the range must include the reporting threshold up to 120% of the specification. | ich.orgeuropa.eu |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value. biopharminternational.com It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the certified value. patsnap.com Another approach is a recovery study, where a known amount of the analyte is added to a sample matrix (spiking), and the method is used to determine the percentage of the analyte recovered. ich.org For an assay, acceptable recovery is generally within 98-102%. researchgate.net

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the variance, standard deviation, or relative standard deviation (RSD). ich.org The ICH guidelines describe two levels of precision: biopharminternational.com

Repeatability (Intra-assay precision): This assesses precision under the same operating conditions over a short interval of time. biopharminternational.com It is typically evaluated by performing a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations) or a minimum of six determinations at 100% of the test concentration. ich.org

Intermediate Precision: This expresses within-laboratory variations, such as results from different days, different analysts, or different equipment. biopharminternational.com It demonstrates the reliability of the method under typical operational variations.

Table 5: Example Acceptance Criteria for Accuracy and Precision

| Parameter | Level | Acceptance Criterion (Typical for API Assay) | Reference |

|---|---|---|---|

| Accuracy | Assay | Recovery of 98.0% to 102.0% | researchgate.net |

| Precision (RSD) | Repeatability | ≤ 2% | researchgate.net |

| Precision (RSD) | Intermediate Precision | ≤ 2% | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. patsnap.comyoutube.com It is a parameter that indicates the sensitivity of the analytical method.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. patsnap.comgally.ch The LOQ is a critical parameter for quantitative tests involving low levels of compounds, such as the determination of impurities. gally.ch

Several methods can be used to determine LOD and LOQ as per ICH guidelines, including: youtube.comsepscience.com

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. LOD is commonly established at a signal-to-noise ratio of 3:1, while LOQ is established at a ratio of 10:1. youtube.com

Based on the Standard Deviation of the Response and the Slope: This is a more statistical approach. The LOD and LOQ are calculated using the following equations:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. youtube.comsepscience.com

For the analysis of related substances in timolol maleate by HPLC-UV, specific limits have been established. nifdc.org.cn

Table 6: LOD and LOQ Data for Timolol Maleate Analysis

| Parameter | Method | Reported Value | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | HPLC-UV | 0.015 µg·mL⁻¹ | nifdc.org.cn |

| Limit of Quantification (LOQ) | HPLC-UV | 0.05 µg·mL⁻¹ | nifdc.org.cn |

| LOD (Calculation) | Based on σ and Slope | LOD = 3.3 * (σ / S) | youtube.comsepscience.com |

| LOQ (Calculation) | Based on σ and Slope | LOQ = 10 * (σ / S) | youtube.comsepscience.com |

Table 7: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| R-Timolol |

| S-Timolol |

| Timolol Maleate |

| (R)-(+)-timolol |

| (S)-(-)-timolol |

| tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] praseodymium(III) |

| Pr(hfc)₃ |

| S-metoprolol |

| R-metoprolol |

Robustness and Ruggedness Studies

The reliability of an analytical method is a critical aspect of pharmaceutical research and quality control. Robustness and ruggedness are two key parameters evaluated during method validation to ensure its performance remains consistent under various conditions. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the reproducibility of the method when tested by different analysts, on different instruments, or in different laboratories.

Robustness studies are crucial for identifying the operational parameters that may significantly impact the method's performance, thereby ensuring its reliability during routine use. These studies typically involve intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature. The impact of these changes on critical responses like peak retention time, resolution, and analyte quantification is then meticulously evaluated.

For instance, in the development of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of timolol maleate, robustness was evaluated by introducing small variations in the flow rate and detection wavelength. ijfmr.com The results indicated that the method was robust within the tested parameter ranges, with the percentage relative standard deviation (%RSD) remaining within acceptable limits. ijfmr.com Similarly, another study on a stability-indicating RP-HPLC method for timolol maleate investigated the effect of variations in mobile phase composition, flow rate, and column oven temperature. scirp.org

A supercritical fluid chromatography (SFC) method developed for the determination of the R-timolol enantiomer in S-timolol maleate also underwent rigorous robustness testing. nih.gov The parameters varied included flow rate (±0.5 mL/min), column temperature (±5°C), and column back-pressure (±10 bar). nih.gov The resolution between the enantiomers was maintained at ≥1.9 in all tested conditions, demonstrating the method's robustness. nih.gov

The following interactive table summarizes the parameters often investigated in robustness studies for analytical methods of timolol-related compounds.

Table 1: Parameters for Robustness Studies of Timolol Analytical Methods

| Parameter | Typical Variation | Acceptance Criteria (Example) | Reference |

|---|---|---|---|

| Mobile Phase Composition | ± 5% organic solvent | Resolution between peaks > 2.0, Tailing factor < 1.5 | longdom.org |

| Mobile Phase pH | ± 0.5 units | No significant change in peak shape or retention time | longdom.org |

| Flow Rate | ± 0.1 mL/min | %RSD of analyte concentration < 2% | longdom.orgrjpbcs.com |

| Column Temperature | ± 5°C | Retention time shift within acceptable limits | nih.govrjpbcs.com |

| Detection Wavelength | ± 5 nm | No significant impact on quantitation | longdom.org |

Ruggedness, on the other hand, provides an indication of the method's transferability and its ability to produce consistent results in different environments. This is often assessed by comparing results obtained by different analysts, using different instruments, or even in different laboratories. A study on a stability-indicating RP-HPLC method for timolol maleate included a ruggedness evaluation by considering variations between analysts, instruments (system to system), and columns. scirp.org The low %RSD values obtained for these variations confirmed the ruggedness of the method.

A capillary electrophoresis method for the chiral separation of timolol also underwent a thorough robustness test using a Plackett-Burman experimental design. researchgate.netnih.gov This statistical approach allowed for the simultaneous evaluation of multiple factors, including both qualitative and quantitative variables. researchgate.netnih.gov While some factors had a statistically significant effect on qualitative responses like resolution and migration times, the quantitative determination of R-timolol was not significantly affected, thus demonstrating the method's robustness for its intended purpose. researchgate.netnih.gov

The following interactive table presents typical findings from a ruggedness study for an analytical method for a related compound.

Table 2: Illustrative Ruggedness Study Results

| Parameter | Condition 1 | Condition 2 | %RSD | Reference |

|---|---|---|---|---|

| Analyst | Analyst A | Analyst B | < 2% | scirp.org |

| Instrument | HPLC System 1 | HPLC System 2 | < 2% | scirp.org |

| Column | Column Batch 1 | Column Batch 2 | < 2% | scirp.org |

Advanced Formulation Research on R Timolol 2 Butenedioate Chemical/material Science Focus

Solid-State Chemistry and Polymorphism Studies of R-Timolol 2-butenedioate

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. For this compound, understanding its crystalline and amorphous forms is fundamental to formulation development.

Crystalline Forms and Amorphous States

The arrangement of molecules in a solid-state can significantly impact the material's properties.

Crystalline Forms: Crystalline solids exhibit a highly ordered, repeating three-dimensional arrangement of molecules. While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, research on related compounds, such as the synthetic precursor to timolol (B1209231), has revealed complex crystallization behaviors, including the rare occurrence of conglomerates with partial solid solutions. researchgate.net This suggests that this compound may also exhibit polymorphism, where different crystalline forms could possess varying melting points, solubilities, and stabilities. The investigation of polymorphs is crucial as a metastable form might offer enhanced solubility, albeit with potentially lower stability. nih.gov

Amorphous States: In contrast to crystalline forms, amorphous solids lack long-range molecular order. Amorphous forms of APIs often exhibit higher solubility and dissolution rates due to their higher free energy. The preparation of amorphous this compound could be a viable strategy to enhance its dissolution characteristics. However, amorphous materials are thermodynamically unstable and can have a tendency to recrystallize over time, which would negate the solubility advantage. google.com Techniques such as spray drying or freeze-drying are commonly employed to produce amorphous forms of pharmaceuticals.

Table 1: Comparison of Crystalline and Amorphous States

| Feature | Crystalline Form | Amorphous Form |

| Molecular Arrangement | Highly ordered, repeating lattice | Disordered, random arrangement |

| Thermodynamic Stability | More stable | Less stable, higher free energy |

| Solubility | Generally lower | Generally higher |

| Physical Properties | Anisotropic (direction-dependent) | Isotropic (uniform in all directions) |

| Manufacturing | Typically via crystallization | Often via spray drying, freeze-drying |

Co-crystallization and Salt Hybridization Research

To overcome the limitations of single-component crystalline forms, co-crystallization and salt hybridization have emerged as powerful tools in pharmaceutical sciences.

Co-crystals: A co-crystal is a multi-component crystalline solid in which the API and a co-former (a benign molecule) are present in a stoichiometric ratio and are held together by non-covalent interactions, such as hydrogen bonds. The formation of co-crystals of this compound with suitable co-formers could potentially modify its physicochemical properties, including solubility, dissolution rate, and stability, without altering the chemical structure of the API itself.

Salt Hybrids: Salt hybridization involves the combination of an API salt with a neutral guest molecule to form a new crystalline solid. This approach can be used to fine-tune the properties of the salt form. Research into salt hybrids of this compound could lead to the discovery of novel solid forms with improved characteristics.

Chemical Stability and Degradation Pathways in Different Excipient Environments

The chemical stability of this compound is a critical factor in the development of a stable and effective pharmaceutical product. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities.

Hydrolysis and oxidation are common degradation pathways for many pharmaceuticals. researchgate.net Studies on timolol have shown that it is susceptible to degradation under various conditions, including exposure to light and changes in pH. researchgate.netnih.gov The degradation of timolol can involve the oxidation of the sulfur atom in the thiadiazole ring and the removal of the tert-butylaminopropoxy side chain. nih.gov

The interaction of this compound with pharmaceutical excipients is a key consideration. Excipients, while often considered inert, can influence the stability of the API. For example, the pH of the microenvironment created by an excipient can accelerate or decelerate hydrolytic degradation. Impurities within excipients can also act as catalysts for degradation reactions. Therefore, comprehensive compatibility studies between this compound and various excipients are essential during formulation development.

Table 2: Potential Degradation Pathways of Timolol

| Degradation Type | Potential Mechanism | Resulting Products |

| Hydrolysis | Cleavage of the ether linkage | Formation of 3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol and tert-butylamine |

| Oxidation | Oxidation of the sulfur atom in the thiadiazole ring | Formation of timolol S-oxide |

| Photodegradation | Light-induced degradation | Formation of various photoproducts |

Research into Novel Delivery Systems for Enhanced Permeation (e.g., Nanoparticles, Microemulsions)

To improve the therapeutic efficacy of this compound, particularly for topical or transdermal delivery, novel drug delivery systems are being explored. These systems aim to enhance the permeation of the drug across biological membranes.

Microemulsions and nanoparticles are two promising platforms for enhancing drug delivery. ijarset.comnih.gov

Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant. ijarset.comresearchgate.net They can exist as oil-in-water (o/w), water-in-oil (w/o), or bicontinuous structures. Microemulsions can solubilize both hydrophilic and lipophilic drugs, and their small droplet size (typically 20-200 nm) provides a large interfacial area for drug absorption. nih.govresearchgate.net

Nanoparticles: These are solid particles with a size in the nanometer range. They can be prepared from a variety of materials, including polymers and lipids. mdpi.com Nanoparticles can protect the encapsulated drug from degradation and can be surface-modified to target specific tissues or enhance permeation.

Solubility Enhancement Mechanisms in Advanced Formulations

A primary goal of advanced formulations is to enhance the solubility and dissolution rate of poorly soluble drugs.

In Nanoparticles: Nanoparticles can enhance solubility through several mechanisms. The reduction of particle size to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate as described by the Noyes-Whitney equation. For amorphous nanoparticles, the lack of a crystalline lattice results in a lower energy barrier for dissolution.

Future Directions and Emerging Research Avenues for R Timolol 2 Butenedioate

Development of Advanced Analytical Techniques for Trace Analysis

The quantification of the (R)-enantiomer as a chiral impurity in (S)-timolol preparations is critical for quality control and regulatory compliance. Research is actively focused on developing more sensitive, efficient, and environmentally friendly analytical methods for its trace analysis. While traditional normal-phase high-performance liquid chromatography (NP-HPLC) has been a standard, emerging techniques offer significant advantages. nih.govdoaj.org

Future research aims to move beyond established methods, exploring novel chiral stationary phases (CSPs) and detection systems that can offer even lower limits of detection and quantification. The integration of mass spectrometry with chiral separation techniques (LC-MS/MS) is a promising direction for unambiguous identification and quantification of R-timolol at minute levels.

Advanced analytical methodologies are being developed to replace older techniques, focusing on improved performance and ecological sustainability. nih.gov An enantioselective supercritical fluid chromatography (SFC) method, for instance, provides a significant reduction in analysis time and a drastic decrease in organic solvent consumption compared to the standard NP-HPLC method outlined in the European Pharmacopoeia. nih.gov Similarly, the development of reversed-phase HPLC methods using protein-type chiral stationary phases, such as ovomucoid, offers a greener alternative by requiring minimal organic solvent. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, employing chiral solvating agents, presents another powerful, non-separative technique for determining enantiomeric purity. epa.gov

| Technique | Chiral Selector/Stationary Phase | Key Advantages | Limitations/Considerations | Reference |

|---|---|---|---|---|

| Normal-Phase HPLC (NP-HPLC) | Chiralcel OD (Cellulose-based) | Established, good resolution. | High consumption of toxic organic solvents, expensive. | nih.govnih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Ovomucoid (Protein-based CSP) | Eco-friendly (low organic solvent use), developed via Analytical Quality by Design (AQbD). | Requires careful optimization of mobile phase pH and buffer concentration. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiralcel OD-H | Rapid (3-fold faster than NP-HPLC), low solvent consumption (11-fold less), robust. | Requires specialized SFC instrumentation. | nih.gov |

| Proton NMR (¹H-NMR) | Chiral Solvating Agent (e.g., R-TFAE) | Non-separative, provides structural information. | Lower sensitivity and higher limit of quantitation compared to HPLC. | epa.gov |

Exploration of Novel Synthetic Methodologies for Enantiomeric Purity

Achieving high enantiomeric purity is a central goal in the synthesis of chiral drugs. For timolol (B1209231), this means maximizing the yield of the (S)-enantiomer while minimizing the presence of R-timolol. Research into novel synthetic methodologies is exploring enzymatic resolutions, asymmetric synthesis from chiral precursors, and environmentally benign processes. These strategies are crucial for producing optically pure compounds efficiently and sustainably. researchgate.netnih.gov

Future work in this area will likely focus on the discovery of more selective enzymes and catalysts for kinetic resolutions and asymmetric synthesis. The application of flow chemistry, where reactions are run in continuous streams rather than in batches, could offer better control over reaction parameters, leading to higher purity and yield. The synthesis of R-timolol itself, for use as an analytical standard and research tool, benefits directly from these advancements. benthamdirect.com

Several innovative strategies are being investigated to produce enantiomerically pure timolol. These include classical chemical resolution, which separates enantiomers from a racemic mixture, and more modern chemo-enzymatic and asymmetric synthesis approaches that create the desired enantiomer from the start. jlu.edu.cnacs.org

| Methodology | Key Reagents/Process | Primary Outcome/Advantage | Reference |

|---|---|---|---|

| Optical Resolution | Resolution of racemic timolol using d-tartaric acid as a resolving agent. | Separates the pre-formed R- and S-enantiomers. | jlu.edu.cn |

| Chemo-enzymatic Synthesis | Lipase-catalyzed kinetic resolution of a key intermediate (1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol). | Provides enantiomerically enriched (R)- and (S)-timolol through biocatalysis. | researchgate.net |

| Asymmetric Synthesis | Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin, utilizing both resolved products to synthesize (S)-timolol. | Enantioselective synthesis with excellent enantiomeric excess (98%). | researchgate.net |

| Greener Synthesis | Use of cyclic compounds (e.g., dioxane) as a solvent to replace highly toxic benzene (B151609) in the synthesis of an oxazolidine (B1195125) intermediate. | Environmentally friendly process with recyclable solvents, suitable for large-scale production. | google.comgoogle.com |

In-depth Mechanistic Studies at the Subcellular Level